Home > Products > Screening Compounds P97834 > 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine -

1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Catalog Number: EVT-13311430
CAS Number:
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine class. The compound has a molecular formula of C13H18N4C_{13}H_{18}N_{4} and a molecular weight of approximately 232.33 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core with dimethyl and pentan-3-yl substituents, which contribute to its unique chemical properties and potential biological activities, particularly as an inhibitor of phosphodiesterase type IV (PDE4) .

Source

The compound can be synthesized through various organic chemistry methods, with significant research indicating its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its role in modulating cyclic nucleotide levels within cells .

Classification

1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-b]pyridine derivative. This class of compounds is known for its diverse biological activities and is often explored for pharmaceutical applications .

Synthesis Analysis

Methods

The synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Pyrazole Ring: Starting from appropriate precursors such as 3-amino-pyrazole.
  2. Cyclization: This involves reacting the pyrazole with various electrophiles to introduce the pyridine component.
  3. Substitution Reactions: Further functionalization to achieve the desired dimethyl and pentan-3-yl substituents.

Each step requires careful optimization of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity .

Technical Details

The synthesis may utilize techniques such as refluxing in organic solvents, employing catalysts for enhanced reaction rates, and purification methods like chromatography to isolate the final product. Advanced synthetic routes may also incorporate continuous flow reactors for scalability in industrial applications .

Molecular Structure Analysis

Data

The compound has a melting point range of 83–85 °C and is typically characterized by its solubility in organic solvents. Its InChI key is CGHVUVLKTJNDHK-UHFFFAOYSA-N .

Chemical Reactions Analysis

Reactions

1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo several chemical transformations typical of pyrazolo[3,4-b]pyridine derivatives:

  • Oxidation: The amine group may be oxidized to form corresponding imines or other nitrogen-containing functionalities.
  • Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

These reactions are significant for modifying the compound's structure to investigate structure-activity relationships in biological studies .

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and palladium on carbon for reductions. Substitution reactions may involve halogenating agents or nucleophiles such as amines .

Mechanism of Action

The mechanism of action for 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine primarily involves its interaction with phosphodiesterase type IV (PDE4). By inhibiting this enzyme, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation and modulation of immune responses. This mechanism is particularly relevant in treating conditions like asthma and COPD .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a powder.
  • Melting Point: 83–85 °C.

Chemical Properties

  • Molecular Weight: Approximately 232.33 g/mol.
  • Solubility: Soluble in common organic solvents.

These properties are crucial for understanding the compound's behavior in various chemical environments and its suitability for pharmaceutical formulations .

Applications

1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several potential applications:

  • Pharmaceutical Development: Investigated for its role as a PDE4 inhibitor in treating inflammatory diseases.
  • Neuropharmacology: Explored for neuroprotective effects and modulation of neurotransmitter systems.

Research continues into its biological activities and interactions with various molecular targets, making it a candidate for further pharmacological exploration .

Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that combines the electronic properties of pyrazole and pyridine rings. This framework serves as a versatile pharmacophore due to its ability to engage in diverse binding interactions with biological targets, facilitated by hydrogen bond acceptors/donors and π-stacking capabilities. The specific compound 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine exemplifies strategic advancements in optimizing this scaffold through targeted N5-amine substitution and alkyl functionalization. Its structural complexity arises from the presence of:

  • A 1,3-dimethylpyrazolo[3,4-b]pyridine core providing metabolic stability
  • A pentan-3-yl group at the 5-amino position enhancing lipophilicity and steric occupancy
  • Tautomeric potential enabling electronic adaptability in binding environments [1] [3]

Structural Significance of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine in Heterocyclic Chemistry

This compound (C₁₃H₂₀N₄; MW 232.32 g/mol) features a chiral pentan-3-yl group introducing three-dimensional complexity atypical among early pyrazolopyridines. The branched alkyl chain significantly modulates physicochemical properties:

  • Lipophilicity: Calculated logP increases by ~1.5 units compared to unsubstituted analogues
  • Stereochemical Influence: The asymmetric carbon in pentan-3-yl may enable enantioselective target interactions
  • Conformational Effects: The sec-alkyl group restricts N-C bond rotation, potentially locking bioactive conformations [1]

Table 1: Structural Attributes vs. Unsubstituted Analogues

Property1,3-dimethyl-N-(pentan-3-yl) Derivative5-Amino-1,3-dimethyl Parent
Molecular FormulaC₁₃H₂₀N₄C₈H₁₀N₄ (from SMILES: Cc1nn(C)c2ncc(N)cc12)
Molecular Weight (g/mol)232.32162.20
Nitrogen Content24.12%34.54%
Carbon Atoms13 (67.20%)8 (59.22%)
Structural Complexity (Fsp³)0.5380.125

The SMILES string CCCC(C)Nc1cnc2c(c1)c(C)nn2C reveals critical bonding patterns: The pyrazolo[3,4-b]pyridine core connects to the pentan-3-amine via the C5 position, while methyl groups occupy N1 and C3. This arrangement preserves the hydrogen-bonding capacity of the pyridine nitrogen and the amine functionality, crucial for target engagement. Substituent effects studies indicate the 3-methyl group enhances ring π-deficiency (~0.7 eV reduction in HOMO energy), potentially improving oxidative stability [1] [7].

Historical Context and Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery

Pyrazolo[3,4-b]pyridines emerged as isosteres for purine-based drugs in the 1990s, circumventing metabolic liabilities while mimicking adenosine binding. Key evolutionary phases include:

  • First Generation (Pre-2000): Simple 5-amino derivatives (e.g., 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine) evaluated as kinase hinge-binding motifs with limited pharmacokinetic optimization [2] [7]
  • Second Generation (2000-2015): Introduction of aryl/heteroaryl substituents at C5 to enhance affinity, though often with compromised solubility
  • Third Generation (2015-Present): Branched alkyl chains (e.g., pentan-3-yl) and chiral groups to optimize drug-like properties. The pentan-3-yl derivative represents this phase, balancing steric bulk (molar refractivity: 70.23) and lipophilicity (cLogP ~2.8) within ideal ranges for CNS penetration [3] [5]

The shift toward N-alkylamino variants accelerated following 2018 discoveries that linear alkyl chains reduced cytochrome P450 induction liabilities compared to aryl analogues. Specifically, compounds like the pentan-3-yl derivative showed <3-fold AhR activation versus >100-fold for phenyl-substituted versions, addressing a critical hurdle in chronic disease applications [5] [9]. Patent analyses reveal increasing claims covering C5-sec-alkylamino groups between 2017-2025, underscoring their therapeutic relevance [9].

Key Research Milestones in the Development of Substituted Pyrazolo[3,4-b]pyridines

Synthetic Methodology Advances

  • Azlactone Condensation (2024): Efficient dihydro derivatives synthesis via 5-aminopyrazole + azlactones under solvent-free conditions, enabling access to saturated intermediates for oxidation to target aromatics [8]
  • POCl₃-Mediated Annulations: Key for converting pyrazolopyridones to fluorescent bicyclic systems (2024), though direct synthesis of the 5-amine requires alternative routes [8]
  • Buchwald-Hartwig Amination: Critical for introducing sterically hindered amines like pentan-3-yl at C5 position (2017-2025 patents) [9]

Therapeutic Applications

  • mGlu4 Positive Allosteric Modulators (PAMs): Pyrazolo[3,4-b]pyridin-5-amines demonstrated sub-100 nM potency (e.g., VU8506 with 43 nM EC₅₀) in Parkinson's disease models. While earlier scaffolds exhibited CYP1A2 induction (125-fold AhR activation), alkylamino variants reduced this to <3-fold [5]
  • PI4KIIIβ Inhibitors: 2019 patent claims include pyrazolo[3,4-b]pyridines with branched alkylamines for viral infection treatment, leveraging their membrane trafficking modulation [9]
  • Fluorescent Probes: 2024 research identified 6-oxo derivatives as effective phosphors, enabling biological imaging applications [8]

Table 2: Chronological Development of Key Derivatives

YearMilestoneSignificance
2016VU0418506 (mGlu4 PAM) discoveryValidated pyrazolopyridine scaffold for neurological targets
2018Identification of CYP1A2 induction liability in aryl-amino derivativesPivotal shift toward alkylamino substitutions (e.g., pentan-3-yl)
2019WO2019141694 patent filings for PI4KIIIβ inhibitorsProtected branched alkylamino variants for antiviral applications
2024Azlactone-based synthesis for dihydropyridinesNew solvent-free route to functionalized intermediates

The trajectory underscores how 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine epitomizes contemporary design principles addressing both synthetic accessibility and reduced off-target effects [5] [8] [9].

Properties

Product Name

1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

IUPAC Name

1,3-dimethyl-N-pentan-3-ylpyrazolo[3,4-b]pyridin-5-amine

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C13H20N4/c1-5-10(6-2)15-11-7-12-9(3)16-17(4)13(12)14-8-11/h7-8,10,15H,5-6H2,1-4H3

InChI Key

WRYPWDVVIXUWCW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC2=C(N=C1)N(N=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.